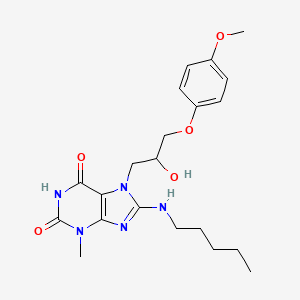

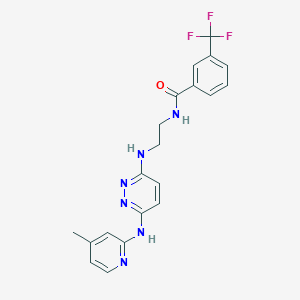

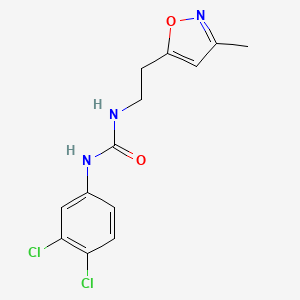

N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-3-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides involves the reaction of aminopyridines with imidazolide derivatives. The process is influenced by the reactivity of the imidazolide and the steric hindrance presented by the sulfo group, which can prevent acylation of sterically hindered amines. The synthesis of these compounds, including the interaction with 2-amino-6-methylpyridine, has been demonstrated to be feasible, although with varying degrees of success depending on the specific aminopyridines used .

Molecular Structure Analysis

The molecular structure of the synthesized compounds was confirmed using 1H-NMR spectroscopy and X-ray diffraction analysis. The X-ray diffraction data revealed that the carbonyl and sulfo groups in the crystalline phase can occupy different positions relative to the plane of the benzothiazine bicycle. This variability in positioning can lead to different molecular conformations, which in turn can affect the biological activity of the compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are sensitive to the spatial arrangement of the molecules. The mutual arrangement of the planes of the benzothiazine and pyridine fragments has been shown to have a direct impact on the analgesic and anti-inflammatory activity of the N-pyridylamides. This suggests that the chemical reactions leading to the final products are not only chemically significant but also biologically relevant .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized N-pyridylamides are closely related to their molecular structure. The different positions that the carbonyl and sulfo groups can occupy result in compounds with varying levels of analgesic and anti-inflammatory properties. Some of the synthesized compounds have been found to exceed the effectiveness of the drug Lornoxicam in these aspects. The pharmacological screening conducted indicates that the physical and chemical properties of these compounds are crucial for their biological activity .

Applications De Recherche Scientifique

Synthesis and Antimicrobial Evaluation

A study by Bhuiyan et al. (2006) detailed the synthesis of new thienopyrimidine derivatives and their pronounced antimicrobial activity. This research outlines the process of annelation and the preparation of triazolopyrimidine derivatives, demonstrating the compound's relevance in developing antimicrobial agents (Bhuiyan et al., 2006).

Anti-Influenza Virus Activity

Hebishy et al. (2020) described a novel route for synthesizing benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable activity against the H5N1 subtype of the influenza A virus. This study highlights the potential use of such compounds in antiviral therapies, especially against avian influenza (Hebishy et al., 2020).

Molecular Docking and Antimicrobial Activity

Flefel et al. (2018) synthesized a series of novel pyridine and fused pyridine derivatives, showcasing their antimicrobial and antioxidant activities. The study also involved in silico molecular docking screenings to evaluate the binding energies of these compounds on target proteins, indicating their therapeutic potential (Flefel et al., 2018).

Electrophilic Amination and Synthesis of Hydrazino Acids

Hannachi et al. (2004) developed a two-step preparation of N-alpha,N-beta-orthogonally diprotected alpha-hydrazino acids, demonstrating an efficient electrophilic amination process. This research provides a foundation for synthesizing various medicinally relevant compounds, including piperazic acid derivatives (Hannachi et al., 2004).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly detailed in the search results. However, as with any chemical compound, appropriate safety measures should be taken when handling and storing it.

Orientations Futures

The future directions for research involving this compound are not explicitly provided in the search results. However, given its use in scientific research, it likely has potential applications in various fields, which could be explored in future studies.

Please note that this analysis is based on the available information and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.

Propriétés

IUPAC Name |

N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N6O/c1-13-7-8-24-18(11-13)27-17-6-5-16(28-29-17)25-9-10-26-19(30)14-3-2-4-15(12-14)20(21,22)23/h2-8,11-12H,9-10H2,1H3,(H,25,28)(H,26,30)(H,24,27,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLKORAPFNGFON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-3-(trifluoromethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2511063.png)

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-{[1,1'-biphenyl]-4-yl}ethan-1-one](/img/structure/B2511064.png)

![Tert-butyl N-[1-(4-bromopyrazol-1-yl)-2-phenylethyl]carbamate](/img/structure/B2511065.png)

![(1R,5S)-1-Methoxy-3-azabicyclo[3.2.0]heptane](/img/structure/B2511068.png)

![2-chloro-1-[(7E)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]propan-1-one](/img/structure/B2511069.png)

![7-[(2,5-Dimethylphenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2511071.png)